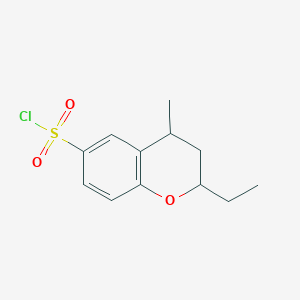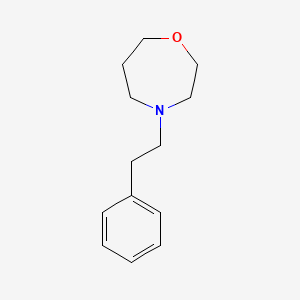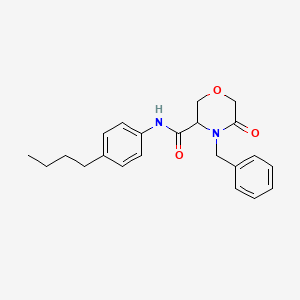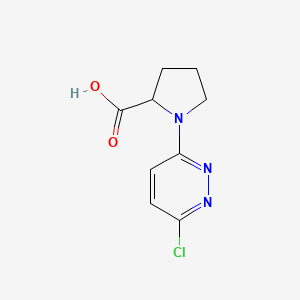
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene.
Sulfonylation: The chromene derivative is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The chromene ring can be subjected to oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, thiols, and oxidizing or reducing agents like potassium permanganate or sodium borohydride. Major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and sulfonic acids.
Scientific Research Applications
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential drug candidates for treating diseases such as cancer, inflammation, and microbial infections.
Biological Studies: The compound is employed in studies investigating the biological activities of chromene derivatives, including their antioxidant, anti-inflammatory, and antimicrobial properties.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the modification of protein function. This can result in the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby affecting various cellular processes.
Comparison with Similar Compounds
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride can be compared with other similar compounds, such as:
4-Methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride: Lacks the ethyl group at the 2nd position, which may affect its reactivity and biological activity.
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonic acid: The sulfonic acid derivative, which is more stable and less reactive compared to the sulfonyl chloride.
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonamide: The sulfonamide derivative, which has different biological properties and applications.
The uniqueness of this compound lies in its reactivity due to the presence of the sulfonyl chloride group, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
2-ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c1-3-9-6-8(2)11-7-10(17(13,14)15)4-5-12(11)16-9/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLGXHBMKQRKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2601213.png)

![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)

![2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2601225.png)
![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2601226.png)
![7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)


![N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2601233.png)
![N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2601234.png)
